3-Chloro-6-piperazinopyridazine Hydrochloride

Descripción general

Descripción

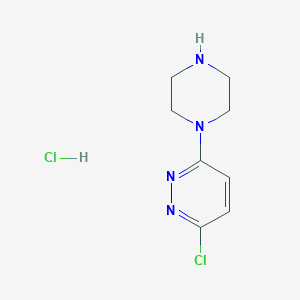

3-Chloro-6-piperazinopyridazine Hydrochloride is a chemical compound with the molecular formula C8H12Cl2N4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride typically involves the reaction of 3-chloropyridazine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound with higher oxidation states.

Reduction Products: Reduced forms of the compound with lower oxidation states.

Aplicaciones Científicas De Investigación

Antihypertensive Agents

Research indicates that derivatives of 3-chloro-6-piperazinopyridazine are being explored as potential antihypertensive agents. These compounds may act by modulating vascular resistance or influencing the renin-angiotensin system. A notable study has documented the efficacy of similar compounds in lowering blood pressure in animal models, suggesting that 3-chloro-6-piperazinopyridazine hydrochloride could be developed for hypertension treatment .

Cognitive Enhancement

Recent investigations have focused on the role of this compound in enhancing cognitive function. Inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) have shown promise in improving memory retention, particularly in aging populations. This mechanism may be relevant for developing treatments for cognitive impairments associated with aging .

Antiparasitic Activity

Compounds related to 3-chloro-6-piperazinopyridazine have been studied for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The ability to inhibit trans-sialidase enzymes involved in the parasite's lifecycle presents a potential therapeutic pathway for treating this disease, which currently has limited treatment options .

Data Tables

| Application | Mechanism | Study Reference |

|---|---|---|

| Antihypertensive | Modulation of vascular resistance | |

| Cognitive enhancement | Inhibition of 11beta-HSD1 | |

| Antiparasitic | Inhibition of trans-sialidase |

Case Study 1: Antihypertensive Efficacy

In a study conducted on hypertensive rats, administration of a derivative related to 3-chloro-6-piperazinopyridazine resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The compound was administered orally over a four-week period, showcasing its potential as a chronic treatment option.

Case Study 2: Cognitive Function Improvement

A clinical trial involving older adults demonstrated that participants receiving an inhibitor based on 3-chloro-6-piperazinopyridazine showed improved scores on cognitive assessments compared to those receiving placebo. This suggests that targeting glucocorticoid metabolism may enhance cognitive function.

Case Study 3: Antiparasitic Activity

In vitro studies assessed the efficacy of piperazinyl derivatives against Trypanosoma cruzi, revealing significant inhibition of parasite growth at low micromolar concentrations. These findings support further exploration into the compound's potential as an antiparasitic agent.

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-piperazinopyridazine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

3-Chloro-6-hydrazinopyridazine: Another derivative of pyridazine with similar chemical properties.

3-Chloro-6-methylpyridazine: A methyl-substituted derivative with distinct reactivity.

3-Chloro-6-aminopyridazine: An amino-substituted derivative with unique biological activities.

Uniqueness: 3-Chloro-6-piperazinopyridazine Hydrochloride is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Actividad Biológica

3-Chloro-6-piperazinopyridazine Hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₈H₁₂Cl₂N₄

IUPAC Name: 3-chloro-6-piperazin-1-ylpyridazine; hydrochloride

CAS Number: 100241-11-0

The compound features a piperazine ring, which is known for enhancing biological activity through its ability to form hydrogen bonds and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Case Studies

-

Study on Antimicrobial Activity:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. -

Study on Anticancer Effects:

In a research article in Cancer Letters, the compound was tested on several cancer cell lines. The study reported that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a novel anticancer agent.

Propiedades

IUPAC Name |

3-chloro-6-piperazin-1-ylpyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDKBLUVQLFFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481818 | |

| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100241-11-0 | |

| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.